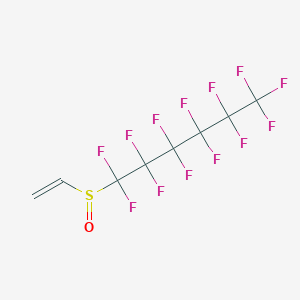
(2S,5S)-2,5-diphenylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-diphenylpyrrolidin-1-amine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two phenyl groups at the 2 and 5 positions, and an amine group at the 1 position. Its unique stereochemistry and structural properties make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-diphenylpyrrolidin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and proline derivatives.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various methods, including reductive amination or cycloaddition reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or arylation reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,5S) enantiomer. This can be achieved using chiral catalysts or resolution agents.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-diphenylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and secondary amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S,5S)-2,5-diphenylpyrrolidin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-diphenylpyrrolidin-1-amine: The enantiomer of the compound with different stereochemistry.
2,5-diphenylpyrrolidine: Lacks the amine group at the 1 position.
2,5-diphenylpyrrolidin-3-amine: Has the amine group at the 3 position instead of the 1 position.
Uniqueness
(2S,5S)-2,5-diphenylpyrrolidin-1-amine is unique due to its specific stereochemistry and the presence of both phenyl groups and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
681144-02-5 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(2S,5S)-2,5-diphenylpyrrolidin-1-amine |
InChI |
InChI=1S/C16H18N2/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2/t15-,16-/m0/s1 |
InChI Key |
SOLDQTNJYQLFQJ-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


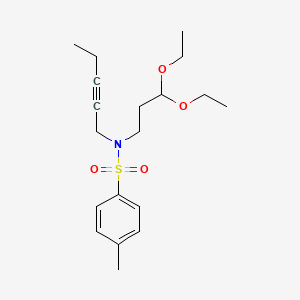
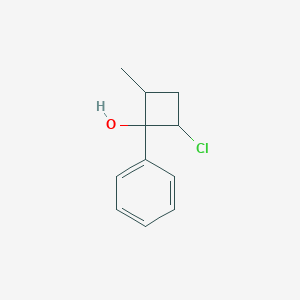

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
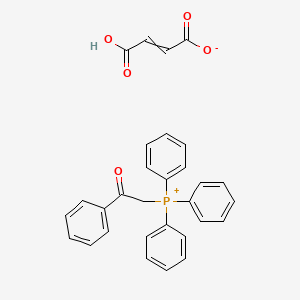
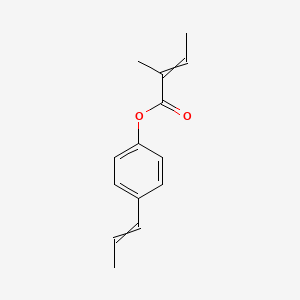
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
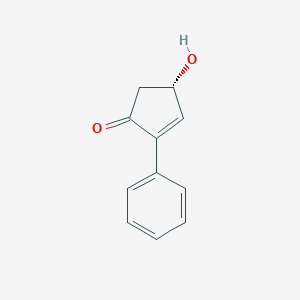


![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
